![molecular formula C12H21N B13249870 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine](/img/structure/B13249870.png)
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine typically involves the reaction of cyclohex-1-en-1-yl ethylamine with cyclobutanamine under controlled conditions. One common method involves the use of ethylamine as a substrate, which is then reacted with cyclohex-1-en-1-yl ethylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Biosynth provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexyl derivatives .
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine has several scientific research applications:
Chemistry: Used as a reference standard in various chemical analyses.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Utilized in pharmaceutical testing to evaluate the efficacy and safety of new drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar in structure but contains a methoxyphenyl group.
(2E)-N-[2-(1-Cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide: Contains an isopropylphenyl group and an acrylamide moiety.
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine is unique due to its specific cyclobutanamine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C12H21N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h5,12-13H,1-4,6-10H2 |
InChI Key |
FPPXUQNQFPACAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)
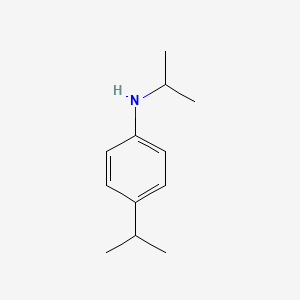
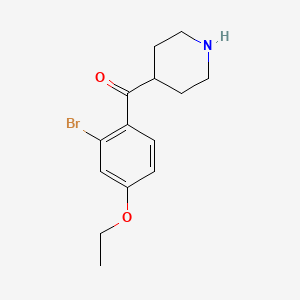
![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
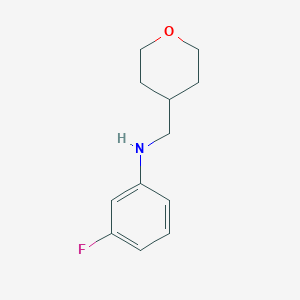
amine](/img/structure/B13249813.png)
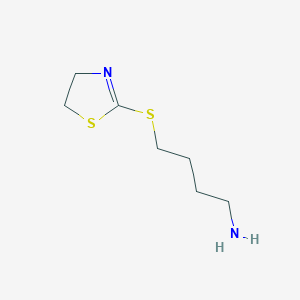
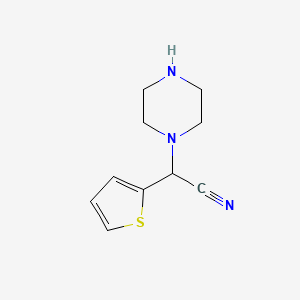

![2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile](/img/structure/B13249839.png)
![N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B13249864.png)
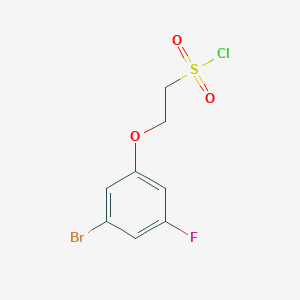

![(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13249873.png)
